Amberlite IRC50

Descripción general

Descripción

Amberlite IRC50 is a weakly acidic cation exchange resin composed of methacrylic acid-divinylbenzene copolymer with carboxylic functional groups. It is commercially available as white opaque beads and is known for its high moisture content, typically ranging from 43% to 53% . This resin is widely used in various applications due to its excellent ion exchange properties and stability.

Métodos De Preparación

Amberlite IRC50 is synthesized through the copolymerization of methacrylic acid and divinylbenzene. The reaction conditions typically involve the use of a free radical initiator to facilitate the polymerization process. The resulting copolymer is then subjected to a series of purification steps to remove any unreacted monomers and by-products .

Industrial production of this compound involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The polymer beads are then washed, dried, and sieved to obtain the desired particle size distribution .

Análisis De Reacciones Químicas

Amberlite IRC50 undergoes various chemical reactions, primarily due to its carboxylic functional groups. Some of the common reactions include:

Ion Exchange Reactions: This compound can exchange its hydrogen ions with other cations in solution, making it useful for water softening and purification processes.

Adsorption Reactions: The resin can adsorb various organic and inorganic compounds, making it effective for removing contaminants from water.

Chelation Reactions: This compound can form chelates with metal ions, enhancing its ability to remove heavy metals from aqueous solutions.

Common reagents used in these reactions include acids, bases, and metal salts. The major products formed depend on the specific application and the ions being exchanged or adsorbed.

Aplicaciones Científicas De Investigación

Water Treatment

Adsorption of Dyes

Amberlite IRC50 has been investigated for its ability to remove toxic dyes from wastewater. A study demonstrated its efficacy in adsorbing methyl orange dye from aqueous solutions. The maximum adsorption capacity was found to be approximately 68.2 mg/g at a concentration of 200 mg/L, with equilibrium reached after 120 minutes. The adsorption process was characterized by pseudo-second-order kinetics, indicating a strong interaction between the dye and the resin .

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 68.2 mg/g |

| Optimal Concentration | 200 mg/L |

| Equilibrium Time | 120 minutes |

| Kinetic Model | Pseudo-second-order |

Biomedicine

Separation and Purification

this compound is employed in biomedicine for the extraction and purification of various compounds, including antibiotics and vitamins. A study highlighted its role in the purification of poly-L-lysine from microbial fermentation broth, where it demonstrated superior adsorption capacity compared to other resins. The resin's performance was optimized for different ionic forms (H+, Na+, NH4+), achieving high desorption ratios and purity levels .

| Ion Form | Adsorption Capacity (g/L) | Desorption Ratio (%) |

|---|---|---|

| H+ | Optimal | High |

| Na+ | Optimal | High |

| NH4+ | Optimal | High |

Chemical Production

Biodiesel Production

In the chemical industry, this compound is utilized in biodiesel production processes. Its ability to facilitate ion-exchange reactions makes it suitable for catalyzing transesterification reactions essential for biodiesel synthesis .

Food Safety

Contaminant Removal

this compound has applications in food safety, particularly in the removal of heavy metals and contaminants from food products. Its effectiveness in binding with chromium ions has been studied, revealing its potential for reducing toxic metal concentrations in food matrices .

Case Study 1: Removal of Methyl Orange Dye

A comprehensive study on the adsorption of methyl orange using this compound highlighted its rapid adsorption kinetics and high efficiency in dye removal from wastewater. The study confirmed that over 97% dye elimination occurred within the first 50 minutes of contact time.

Case Study 2: Poly-L-Lysine Purification

Research focused on the purification of poly-L-lysine using this compound showed that the resin significantly improved the purity of the final product while reducing production costs associated with downstream processing.

Mecanismo De Acción

The mechanism of action of Amberlite IRC50 involves the exchange of hydrogen ions with other cations in solution. The carboxylic functional groups on the resin surface interact with the cations, facilitating their removal from the solution. This ion exchange process is driven by the concentration gradient and the affinity of the resin for the specific ions .

Comparación Con Compuestos Similares

Amberlite IRC50 is unique due to its weakly acidic nature and high moisture content. Similar compounds include:

Amberlite IR120: A strongly acidic cation exchange resin with sulfonic acid functional groups.

Dowex 50W: Another strongly acidic cation exchange resin used for similar applications.

Amberlite CG50: A weakly acidic cation exchange resin with carboxylic acid functional groups, similar to IRC50.

This compound stands out due to its specific functional groups and high moisture content, making it particularly effective for certain applications such as enzyme immobilization and metal ion chelation .

Actividad Biológica

Amberlite IRC50 is a weakly acidic cation exchange resin widely utilized in various biochemical and industrial applications. Its unique properties allow for the effective separation and purification of biomolecules, including proteins, amino acids, and dyes. This article explores the biological activity of this compound, focusing on its applications in bioprocessing and environmental remediation.

Overview of this compound

This compound is composed of cross-linked polystyrene with carboxylic acid functional groups. This structure enables it to interact with cations in solution, facilitating ion exchange processes. The resin's selectivity can be modified by changing the ionic form (e.g., H⁺, Na⁺, NH₄⁺), which affects its adsorption capacity and efficiency in various applications.

1. Purification of Biologically Active Compounds

This compound has been extensively studied for its role in the purification of biologically active compounds. For instance, a study highlighted its effectiveness in extracting 3-poly-L-lysine (3-PL) from fermentation broth. The resin demonstrated optimal adsorption capacity when used in its NH₄⁺ form, achieving a maximum adsorption of 307.96 mg/g with a purity of 97.10% after further purification steps .

Table 1: Purification Efficiency of 3-PL Using this compound

| Ion Form | Maximum Adsorption (mg/g) | Purity (%) | Recovery Ratio (%) |

|---|---|---|---|

| Na⁺ | 250.00 | 75.00 | 90.00 |

| NH₄⁺ | 307.96 | 97.10 | 66.01 |

2. Enzyme Immobilization

This compound has also been utilized for enzyme immobilization, enhancing enzyme stability and activity. For example, lipase was immobilized on this compound with an activity measurement of 40.3 U/ml . This immobilization allows for repeated use of the enzyme in various biochemical reactions, making it economically viable for industrial applications.

1. Adsorption of Dyes

The resin has been evaluated for its capacity to adsorb toxic dyes such as methyl orange (MO). In a study, this compound exhibited a maximum adsorption capacity of 68.2 mg/g at a concentration of 200 mg/L . The adsorption kinetics followed a pseudo-second-order model, indicating that the rate-limiting step was chemical adsorption involving valency forces through sharing or exchanging electrons.

Table 2: Adsorption Characteristics of Methyl Orange on this compound

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity | 68.2 mg/g |

| Equilibrium Time | 120 min |

| Rate Constant (Pseudo-Second Order) | 0.026 L/mg·min |

Case Study: Extraction of Adrenaline and Histamine

This compound was employed in the purification process of adrenaline and histamine, demonstrating its utility in isolating biologically significant compounds from complex mixtures . The study provided insights into optimizing conditions for effective separation using this resin.

Case Study: Functionalization for Enhanced Sorption

Research involving the chemical functionalization of this compound with chelators like 8-hydroxyquinoline showed improved sorption capacities for metal ions . This modification enhances its applicability in removing heavy metals from wastewater, showcasing its versatility beyond traditional uses.

Research Findings and Conclusions

The biological activity of this compound is substantiated by diverse research findings across multiple applications:

- Biochemical Purification : Its ability to selectively adsorb biomolecules makes it invaluable in bioprocessing.

- Environmental Remediation : The resin's effectiveness in dye adsorption highlights its potential role in wastewater treatment.

- Enzyme Stability : Immobilization techniques utilizing this compound can significantly enhance enzyme longevity and activity.

Propiedades

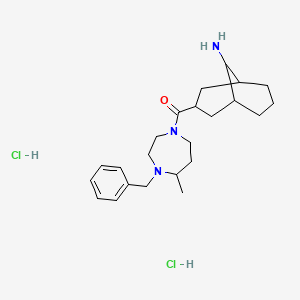

IUPAC Name |

(9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O.2ClH/c1-17-10-11-25(12-13-26(17)16-18-6-3-2-4-7-18)23(27)21-14-19-8-5-9-20(15-21)22(19)24;;/h2-4,6-7,17,19-22H,5,8-16,24H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEYHNFHDIXMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C3CC4CCCC(C3)C4N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Small light brown beads; [Sigma-Aldrich MSDS] | |

| Record name | Amberlite IRC50 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9002-29-3 | |

| Record name | Amberlite IRC50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009002293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.